molecular formula C14H10F3N3O4 B1583716 N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline CAS No. 63333-32-4

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

Cat. No. B1583716
CAS RN: 63333-32-4
M. Wt: 341.24 g/mol
InChI Key: JYCNXMMTVIAGJC-UHFFFAOYSA-N
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Description

“N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline” is a complex chemical compound with a molecular formula of C14H10F3N3O4 . It is also known as fluometuron, a selective pre- and post-emergent herbicide widely used in the agricultural industry to control a variety of annual and perennial weeds.


Synthesis Analysis

The synthesis of “N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline” involves the reaction of 2-fluoro-3,5-dinitrobenzotrifluoride with N-methyl aniline . Future research should focus on the synthesis of new derivatives with improved properties and reduced toxicity.


Molecular Structure Analysis

The molecular structure of “N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline” consists of 14 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass is 341.242 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, N-Methyl-N-((trimethylsilyl)methyl)aniline has been utilized as a reagent in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This demonstrates the compound's role in facilitating innovative reactions under mild conditions, contributing to the development of more efficient and selective synthetic pathways (Lenhart & Bach, 2014).

Mechanistic Studies

Mechanistic studies have also employed derivatives of the target compound to understand the kinetics and reaction pathways in organic chemistry. For instance, the kinetics and mechanisms of the reactions of anilines with ethyl S-aryl thiocarbonates were explored, providing insight into the stability of tetrahedral intermediates and the reactivity of anilines towards carbonyl groups (Castro et al., 1999).

Luminescent Materials

Furthermore, N,N-Di(phenyl)aniline derivatives have been investigated for their photophysical properties, leading to the development of highly luminescent platinum complexes. These complexes have potential applications in electroluminescence and organic light-emitting diodes (OLEDs), highlighting the role of such compounds in advancing materials science (Vezzu et al., 2010).

Corrosion Inhibition

The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has been evaluated as an efficient corrosion inhibitor for mild steel in acidic environments. This application is crucial for protecting industrial machinery and infrastructure, demonstrating the compound's importance in industrial chemistry and engineering (Daoud et al., 2014).

Environmental Science

In environmental science, the study of the thermal stability and decomposition of energetic materials, including nitro-rich triazoles, has implications for the safe handling and storage of explosives. Research on these compounds aids in understanding their behavior under various conditions, which is vital for their application in propellants and explosives (Rao et al., 2016).

Safety And Hazards

“N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline” is classified as Acute toxicity - Category 2, both Oral and Dermal. It can cause skin irritation, eye irritation, and specific target organ toxicity – single exposure, Category 3 .

properties

IUPAC Name

N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c1-18(9-5-3-2-4-6-9)13-11(14(15,16)17)7-10(19(21)22)8-12(13)20(23)24/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNXMMTVIAGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069815
Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

CAS RN

63333-32-4
Record name N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine
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Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Record name Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)-
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Record name N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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